molecular formula C16H13Cl2N3 B2511482 7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile CAS No. 372090-70-5

7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B2511482
CAS No.: 372090-70-5
M. Wt: 318.2
InChI Key: LKDPZIJXVRJBQC-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic organic compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with benzyl, dichloro, and carbonitrile groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves the reaction of pyridine derivatives with appropriate reagents. One common method includes the reaction of pyridine with benzyl chloride and dichloroacetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include naphthyridine derivatives with various functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the PARP enzyme, preventing it from repairing DNA damage in cancer cells, thereby inducing cell death. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carbonitrile

Uniqueness

7-Benzyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to similar compounds. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and materials .

Properties

IUPAC Name

7-benzyl-1,3-dichloro-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c17-15-13(8-19)12-6-7-21(10-14(12)16(18)20-15)9-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDPZIJXVRJBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(N=C2Cl)Cl)C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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